molecular formula C8H6BrFO3 B1523317 6-Bromo-2-fluoro-3-methoxybenzoic acid CAS No. 935534-45-5

6-Bromo-2-fluoro-3-methoxybenzoic acid

Cat. No. B1523317
M. Wt: 249.03 g/mol
InChI Key: VDLHUQOLSIRYKF-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxybenzoic acid is a chemical compound with the molecular formula C8H6BrFO3 . It has a molecular weight of 249.04 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-fluoro-3-methoxybenzoic acid is 1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-methoxybenzoic acid is a solid compound . It has a molecular weight of 249.04 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Organic Synthesis

    • This compound can serve as a building block for more complex molecules or as intermediates in various chemical reactions .
    • The specific applications would depend on the other functional groups present in the molecule and the reaction conditions used .
  • Catalytic Protodeboronation

    • In a study, catalytic protodeboronation of pinacol boronic esters was reported .
    • This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Synthesis of Oxadiazoles

    • A similar compound, 3-Fluoro-4-methoxybenzoic acid, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
  • Production of SGLT2 Inhibitors

    • A similar compound, 5-Bromo-2-fluoro-3-methoxybenzoic acid, was used in the large-scale production of a key intermediate of SGLT2 inhibitors .
  • Synthesis of Boronic Esters

    • “6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester” is a related compound .
    • Boronic esters are valuable building blocks in organic synthesis .
    • They can be used in various reactions, including Suzuki-Miyaura cross-coupling reactions .
  • Preparation of Anti-fungal Agents

    • A similar compound, “2-Bromo-4-fluorobenzoic acid”, is used in the preparation of boron-containing anti-fungal agents .
    • These agents can be used in the treatment of onychomycosis, a common fungal infection of the nails .
  • Development of Antiviral Drugs

    • A related compound, “6-Bromo-3-fluoro-2-methoxyphenylboronic acid”, has been mentioned in the context of antiviral drug development .
    • These drugs target HCV-encoded proteins involved in viral replication and infection .

Safety And Hazards

The compound has been classified as having acute toxicity (oral) and is labeled with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLHUQOLSIRYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701511
Record name 6-Bromo-2-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-methoxybenzoic acid

CAS RN

935534-45-5
Record name 6-Bromo-2-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the suspension of 2-fluoro-3-methoxybenzoic acid (20 g, 118 mmol) in Acetic Acid (100 mL) and water (100 mL) at RT, bromine (12.05 mL, 235 mmol) was added dropwise. The reaction mixture was heated for 1 h at 60° C. The reaction was then cooled to RT and white precipitate was filtered. The solid was washed with excess water and dried to give 6-bromo-2-fluoro-3-methoxybenzoic acid (24.68 g, 99 mmol) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.05 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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